molecular formula C17H14O6 B1679148 Pectolinarigenin CAS No. 520-12-7

Pectolinarigenin

Cat. No.: B1679148
CAS No.: 520-12-7
M. Wt: 314.29 g/mol
InChI Key: GPQLHGCIAUEJQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pectolinarigenin (PEC) is an active compound isolated from traditional herbal medicine that has shown potential anti-tumor properties against various types of cancer cells . The primary target of PEC is DNA topoisomerase II alpha (TOP2A) . TOP2A is an enzyme that controls the topologic states of DNA during transcription and is a well-established target for many anticancer drugs .

Mode of Action

PEC acts as a potential TOP2A poison , targeting TOP2A and causing significant DNA damage . It induces G2/M phase cell cycle arrest via the p53 pathway . Simultaneously, PEC performs its unique function by inhibiting the late autophagic flux . The blocking of autophagy leads to the inhibition of proliferation of bladder urothelial carcinoma (BLCA) and further enhances the DNA damage effect of PEC .

Biochemical Pathways

PEC affects several biochemical pathways. It regulates the DNA damage/autophagy pathways . PEC shows the down-regulation of the PI3K/AKT/mTOR pathway , which is a major regulator of autophagic and apoptotic cell death in cancer cells . This leads to the down-regulation of p-4EBP1, p-p70S6K, and p-eIF4E in PEC treated cells when compared with the untreated cells .

Result of Action

The result of PEC’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This arises from the loss of mitochondrial transmembrane potential, reactive oxygen species, and the altered expression of apoptosis-associated proteins . In addition, PEC impairs the migration and invasion of cancer cells .

Action Environment

It is known that pec can intensify the cytotoxic effect of gemcitabine (gem) on blca cells in vivo and in vitro , suggesting that the presence of other drugs can influence the efficacy of PEC

Biochemical Analysis

Biochemical Properties

Pectolinarigenin interacts with various enzymes, proteins, and other biomolecules. It has been found to target DNA topoisomerase II alpha (TOP2A), causing significant DNA damage . It also has the ability to inhibit the late autophagic flux . This compound has been associated with the regulation of sterol regulatory element-binding proteins (SREBPs) and cellular lipid levels .

Cellular Effects

This compound has shown potential anti-tumor properties against various types of cancer cells . It can induce G2/M phase cell cycle arrest via the p53 pathway . It also has the ability to impair the migration and invasion of melanoma cells . This compound has been found to reduce the expression of sterol regulatory element-binding proteins and cellular lipid levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a potential DNA topoisomerase II alpha (TOP2A) poison, targeting TOP2A and causing significant DNA damage . It also inhibits the late autophagic flux . This compound reduces the activity of SRE-containing fatty acid synthase (FAS) promoter and the mRNA expressions of SREBP target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to regulate tumor-associated proteins in AGS-xenograft BALB/c nude mice . It was found to regulate 6 out of 582 proteins in vivo and in vitro in the same way .

Dosage Effects in Animal Models

In animal models, this compound therapy has been found to reduce tumor growth and tumor weight in a dose-dependent manner . Body weight did not significantly change in any of the groups .

Metabolic Pathways

This compound is involved in the 7-O-glucuronidation metabolic pathway in human tissues . The key contributing enzymes responsible for this compound-7-O-glucuronidation in human liver are UGT1A1, 1A3, and 1A9 .

Subcellular Localization

It has been found that this compound affects cellular lipid levels by affecting SREBPs

Preparation Methods

Synthetic Routes and Reaction Conditions: Pectolinarigenin can be synthesized through several methods. One common approach involves the extraction from plant sources followed by purification using techniques such as silica gel and Sephadex LH-20 column chromatography . The structure is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification processes. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Pectolinarigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Properties

IUPAC Name

5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)13-7-11(18)15-14(23-13)8-12(19)17(22-2)16(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLHGCIAUEJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199960
Record name Pectolinarigenin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-12-7
Record name Pectolinarigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pectolinarigenin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectolinarigenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106403
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Record name Pectolinarigenin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
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Record name PECTOLINARINGENIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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